1H-Indole, 6-methyl-1-(2-propen-1-yl)-
Overview
Description
1H-Indole, 6-methyl-1-(2-propen-1-yl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
1H-Indole, 6-methyl-1-(2-propen-1-yl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the propenyl group.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the nitrogen or carbon atoms.
Scientific Research Applications
1H-Indole, 6-methyl-1-(2-propen-1-yl)- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents for various diseases.
Medicine: This compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through specific signaling pathways .
Comparison with Similar Compounds
1H-Indole, 6-methyl-1-(2-propen-1-yl)- can be compared with other indole derivatives such as:
1H-Indole, 6-methyl-: This compound lacks the propenyl group, which may affect its biological activity and chemical reactivity.
1H-Indole, 1-(2-propen-1-yl)-: This compound has a similar structure but lacks the methyl group at the 6-position, which can influence its properties.
1H-Indole, 3-methyl-1-(2-propen-1-yl)-: The position of the methyl group can significantly alter the compound’s reactivity and biological effects.
Properties
IUPAC Name |
6-methyl-1-prop-2-enylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-3-7-13-8-6-11-5-4-10(2)9-12(11)13/h3-6,8-9H,1,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGVATIKBFTNJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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